

The Discovery and Synthesis of Atr-IN-4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and the maintenance of genomic stability.[1][2][3] In many cancer cells, particularly those with defects in other DDR pathways such as ATM deficiency, there is an increased reliance on ATR for survival, making it a promising therapeutic target.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Atr-IN-4, a novel ATR inhibitor.

ATR Signaling Pathway

The ATR signaling pathway is a complex cascade initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex, which, upon activation by TOPBP1, phosphorylates a multitude of downstream substrates, most notably Chk1.[5] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[6]

Caption: The ATR signaling pathway activated by DNA damage.



Discovery and Synthesis of Atr-IN-4

Atr-IN-4 was identified as a potent ATR inhibitor through targeted drug discovery programs. Its chemical structure, a substituted pyrido[3,4-d]pyrimidine derivative, is a novel scaffold for ATR inhibition. The synthesis of **Atr-IN-4**, as inferred from related literature on the synthesis of similar heterocyclic compounds, likely proceeds through a multi-step process.[7][8][9][10]

A plausible synthetic route would involve the initial construction of the core pyrido[3,4-d]pyrimidine ring system. This could be achieved through a condensation reaction of a suitably substituted aminopyridine with a pyrimidine precursor, followed by cyclization. The subsequent steps would involve the introduction of the (R)-3-methylmorpholino and the cyclobutanone-substituted pyrrolo[2,3-b]pyridine moieties via nucleophilic substitution and Suzuki coupling reactions, respectively.

Note: The exact synthetic protocol for **Atr-IN-4** is detailed in patent CN112142744A. The following is a generalized, proposed workflow based on the synthesis of analogous compounds.



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Caption: A proposed synthetic workflow for Atr-IN-4.

Biological Activity and Data Presentation

Atr-IN-4 demonstrates potent inhibition of ATR kinase and exhibits significant anti-proliferative activity in cancer cell lines.



| Compound | Assay Type | Target | IC50 (nM) | Cell Line |
|----------------------------|---------------------------|-----------------|-------------------------------------|--------------------------|
| Atr-IN-4 | Cell Growth Inhibition | ATR | 130.9 | DU145 (Prostate)[11] |
| Cell Growth Inhibition | ATR | 41.33 | NCI-H460 (Lung) [11] | |
| VE-821 | Kinase Assay | ATR | 26 | -[12][13][14][15] |
| Cell Growth Inhibition | ATR | 11,300 - 13,700 | AGS, MKN-45 (Gastric)[16] | |
| AZD6738 (Ceralasertib) | Kinase Assay | ATR | 1 | -[17][18][19] |
| Cell Growth Inhibition | ATR | < 1,000 | Multiple Breast Cancer Lines[17] | |
| Berzosertib (VE-822/M6620) | Cell-based Assay | ATR | 19 | HT29 (Colon)[20] [21] |
| Cell Growth Inhibition | ATR | 250 - 290 | Cal-27, FaDu (HNSCC)[22][23] | |

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

- Reagents and Materials:
 - Recombinant human ATR/ATRIP complex
 - GST-tagged p53 substrate
 - ATP



- Assay Buffer (e.g., 25 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20)
- Atr-IN-4 (or other test compounds) dissolved in DMSO
- HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2labeled anti-GST antibody)
- 384-well low-volume plates
- Procedure:
 - 1. Prepare serial dilutions of Atr-IN-4 in DMSO and then dilute in assay buffer.
 - 2. Add the diluted compound to the wells of the 384-well plate.
 - 3. Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.
 - 4. Initiate the kinase reaction by adding ATP.
 - 5. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - 6. Stop the reaction by adding EDTA.
 - 7. Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.
 - 8. Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
 - 9. Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Reagents and Materials:



- Human cancer cell lines (e.g., DU145, NCI-H460)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Atr-IN-4 (or other test compounds) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Procedure:
 - 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][25][26]
 - 2. Treat the cells with serial dilutions of **Atr-IN-4** and incubate for a specified period (e.g., 72 hours).
 - 3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - 4. Add the solubilization solution to dissolve the formazan crystals.
 - 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[27]

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a general procedure to evaluate the in vivo efficacy of an ATR inhibitor.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)



- Human cancer cell line for tumor implantation
- Atr-IN-4 formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
- Calipers for tumor measurement
- Procedure:
 - 1. Subcutaneously implant human tumor cells into the flank of the mice.
 - 2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - 3. Randomize the mice into treatment and control groups.
 - 4. Administer **Atr-IN-4** to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle.
 - 5. Measure tumor volume and body weight regularly (e.g., twice a week).[28][29][30][31]
 - 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
 - 7. Evaluate the antitumor efficacy based on tumor growth inhibition.[32][33][34][35][36]

Conclusion

Atr-IN-4 is a promising novel ATR inhibitor with potent in vitro activity. Its unique chemical scaffold provides a new avenue for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of **Atr-IN-4** and other ATR inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

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